molecular formula C18H14ClF2N3O3S B2996201 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 921880-46-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2996201
CAS No.: 921880-46-8
M. Wt: 425.83
InChI Key: IDVWFGLIZDXHAY-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a pyridazinone-based sulfonamide derivative. Its structure comprises a pyridazinone core substituted with a 4-chlorophenyl group at position 3, linked via an ethyl chain to a 2,4-difluorobenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S/c19-13-3-1-12(2-4-13)16-6-8-18(25)24(23-16)10-9-22-28(26,27)17-7-5-14(20)11-15(17)21/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWFGLIZDXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : this compound

The compound features a pyridazinone core, which is known for its biological activity, particularly in the field of anti-inflammatory and anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane permeability and target interaction.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that derivatives of pyridazinone showed significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 5 to 15 µM .
CompoundCell LineIC50 (µM)
Pyridazinone Derivative AMCF-710
Pyridazinone Derivative BHeLa8

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations above 10 µM .

Case Studies

  • Case Study on Cancer Treatment :
    • Objective : Evaluate the efficacy of the compound in tumor-bearing mice.
    • Method : Mice were treated with varying doses of the compound.
    • Results : Significant tumor reduction was observed at doses of 20 mg/kg compared to control groups.
  • Case Study on Inflammation :
    • Objective : Assess the anti-inflammatory effects in a rat model of arthritis.
    • Method : Rats were administered the compound daily for two weeks.
    • Results : Marked reduction in paw swelling and inflammatory markers was noted .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity, with an LD50 greater than 2000 mg/kg in rodent models . Long-term toxicity studies are ongoing to further evaluate chronic exposure effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a pyridazinone-sulfonamide scaffold with several derivatives, differing in substituents on the phenyl rings and the sulfonamide group. Below is a comparative analysis based on structural and synthetic data from the evidence:

Structural Modifications and Physicochemical Properties

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Pyridazinone/Sulfonamide) Molecular Weight Molecular Formula Key Features
Target Compound 3-(4-ClPh), 2,4-F2-BzSO2NH- Not Reported C18H13ClF2N3O3S Difluoro substitution enhances electronegativity and potential bioavailability
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-2,4-dimethoxybenzenesulfonamide 3-(4-EtOPh), 2,4-MeO-BzSO2NH- Not Reported C21H23N3O6S Ethoxy and methoxy groups increase hydrophilicity
N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[d][1,4]dioxine-6-sulfonamide Pyrimidinone core, 4-FPh, dihydrodioxine-SO2NH- Not Reported C21H18FN3O5S Pyrimidinone core and dihydrodioxine may alter binding affinity
N-(2-(3-(4-ClPh)-6-oxopyridazin-1-yl)ethyl)-2-(3,4-MeO2Ph)acetamide 3-(4-ClPh), acetamide linker 427.9 C22H22ClN3O4 Acetamide linker reduces rigidity compared to sulfonamide
N-(2-(3-(4-MeOPh)-6-oxopyridazin-1-yl)ethyl)-4-Me-BzSO2NH- 3-(4-MeOPh), 4-Me-BzSO2NH- 399.5 C20H21N3O4S Methoxy substitution may improve solubility
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-difluoro and 4-chloro substituents (electron-withdrawing) contrast with methoxy/ethoxy groups (electron-donating) in analogs . Fluorine atoms in the benzenesulfonamide group may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Core Heterocycle Variations: Pyrimidinone-based analogs (e.g., ) exhibit distinct electronic and steric profiles compared to pyridazinones, which could alter binding kinetics in enzyme inhibition.

Pharmacological Implications (Inferred from Analogs)

  • Enzyme Inhibition: Sulfonamide groups are known to inhibit carbonic anhydrases and kinases. The 2,4-difluoro substitution in the target compound may enhance selectivity for isoforms like CA-IX/XII .
  • Anticancer Potential: Pyridazinone derivatives with chlorophenyl groups (e.g., ) have shown antiproliferative activity in preclinical studies, suggesting a possible therapeutic niche for the target compound.

Q & A

Advanced Research Question

Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2_2O2_2) conditions.

LC-MS Analysis : Identify degradation products (e.g., sulfonic acid formation under basic conditions).

Thermal Stability : DSC/TGA to determine melting points and decomposition thresholds .

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